![molecular formula C16H12ClNO B061381 1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE CAS No. 192996-79-5](/img/structure/B61381.png)
1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The compound 1-(4-Chlorobenzyl)indole-4-carbaldehyde is characterized by the presence of a chlorobenzyl group attached to the indole ring, which imparts unique chemical properties to the molecule.
准备方法
The synthesis of 1-(4-Chlorobenzyl)indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to obtain the indole product. This product is then subjected to further reactions to introduce the chlorobenzyl group and the aldehyde functionality . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.
化学反应分析
1-(4-Chlorobenzyl)indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Friedel-Crafts Acylation: The indole ring can participate in Friedel-Crafts acylation reactions to form various acylated derivatives.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
相似化合物的比较
1-(4-Chlorobenzyl)indole-4-carbaldehyde can be compared with other similar indole derivatives to highlight its uniqueness:
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3-position, known for its role in multicomponent reactions and the synthesis of biologically active molecules.
Indole-4-carboxaldehyde: Similar to 1-(4-Chlorobenzyl)indole-4-carbaldehyde, but without the chlorobenzyl group, used in various chemical reactions and as a precursor for other compounds.
1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: A more complex indole derivative with potent anticancer activity.
The presence of the chlorobenzyl group in 1-(4-Chlorobenzyl)indole-4-carbaldehyde imparts unique chemical properties and biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
192996-79-5 |
|---|---|
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2 |
InChI 键 |
PVHTZECNQVKRJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
规范 SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
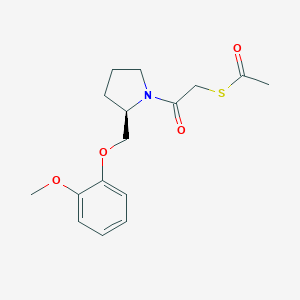
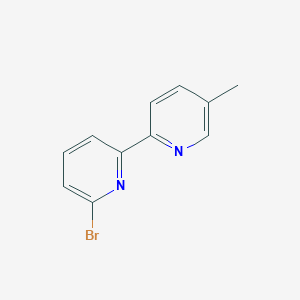
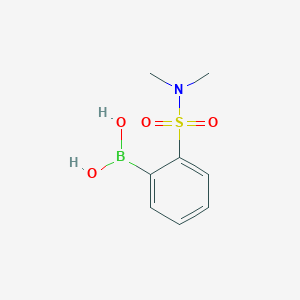
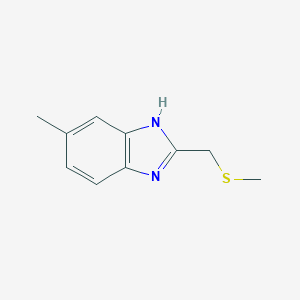
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
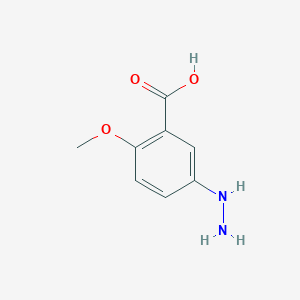
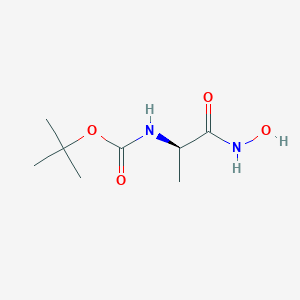
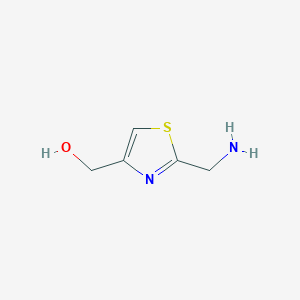
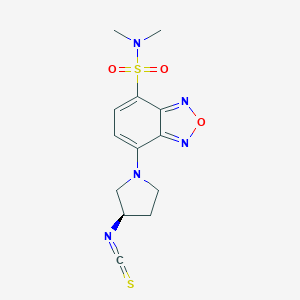
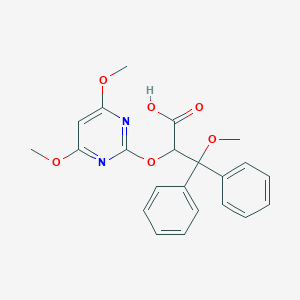
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
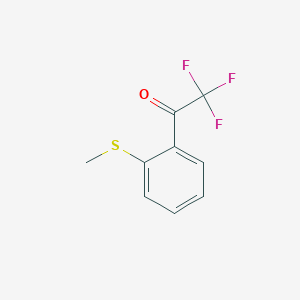
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
